molecular formula C18H17NO2 B070326 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one CAS No. 160424-29-3

1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one

Cat. No.: B070326
CAS No.: 160424-29-3
M. Wt: 279.3 g/mol
InChI Key: BEXXCWDIWBCVFX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one is a chemical compound with the molecular formula C18H17NO2. It is known for its unique structure, which includes a pyrrolo[1,2-c]oxazole ring system.

Preparation Methods

The synthesis of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one typically involves the following steps:

Chemical Reactions Analysis

1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one can be compared with other similar compounds, such as:

    1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazole: This compound shares a similar core structure but may have different functional groups or substituents.

    1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazolidin-3-one: Another related compound with slight variations in the ring system or substituents.

Properties

IUPAC Name

1,1-diphenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17-19-13-7-12-16(19)18(21-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXXCWDIWBCVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(OC(=O)N2C1)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437625
Record name 1,1-Diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160424-29-3
Record name 1,1-Diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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